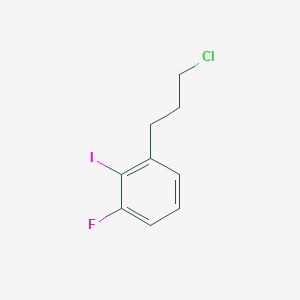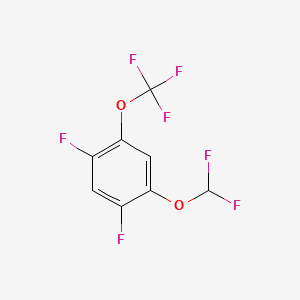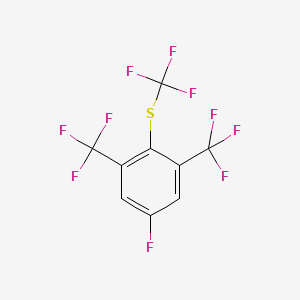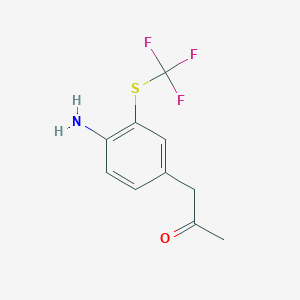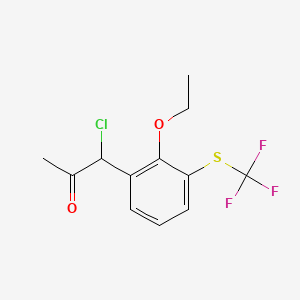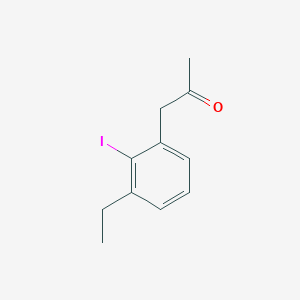
Ethyl 3,5-dichloropyridazine-4-carbimidate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3,5-dichloropyridazine-4-carbimidate is a chemical compound with the molecular formula C7H7Cl2N3O and a molecular weight of 220.06 g/mol . It is a derivative of pyridazine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 2. This compound is primarily used in research and development settings, particularly in the fields of organic chemistry and medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3,5-dichloropyridazine with ethyl isocyanate under controlled conditions to yield the desired product .
Industrial Production Methods
While specific industrial production methods for ethyl 3,5-dichloropyridazine-4-carbimidate are not widely documented, the general approach would involve large-scale chlorination and subsequent functionalization reactions. These processes would be optimized for yield, purity, and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent production quality .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3,5-dichloropyridazine-4-carbimidate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The ethyl carbimidate group can be hydrolyzed to form the corresponding carboxylic acid derivative.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.
Major Products
The major products formed from these reactions include various substituted pyridazine derivatives, which can be further functionalized for specific applications in medicinal chemistry and material science .
Applications De Recherche Scientifique
Ethyl 3,5-dichloropyridazine-4-carbimidate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents targeting specific enzymes or receptors.
Mécanisme D'action
The mechanism of action of ethyl 3,5-dichloropyridazine-4-carbimidate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The molecular targets and pathways involved would vary based on the specific biological activity being investigated .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Dichloropyridazine: A closely related compound with similar chemical properties but lacking the ethyl carbimidate group.
Ethyl 3,6-dichloropyridazine-4-carboxylate: Another derivative with a carboxylate group instead of a carbimidate group, used in similar research applications.
Uniqueness
Ethyl 3,5-dichloropyridazine-4-carbimidate is unique due to its specific functional groups, which confer distinct reactivity and potential biological activities. Its ability to undergo various chemical transformations makes it a valuable intermediate in organic synthesis .
Propriétés
Formule moléculaire |
C7H7Cl2N3O |
|---|---|
Poids moléculaire |
220.05 g/mol |
Nom IUPAC |
ethyl 3,5-dichloropyridazine-4-carboximidate |
InChI |
InChI=1S/C7H7Cl2N3O/c1-2-13-7(10)5-4(8)3-11-12-6(5)9/h3,10H,2H2,1H3 |
Clé InChI |
HOARFRDGNKCYSZ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=N)C1=C(N=NC=C1Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


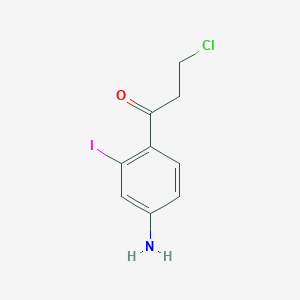

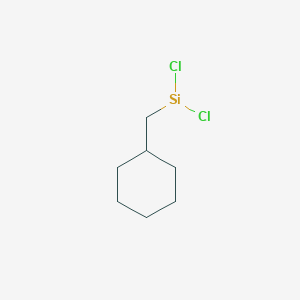
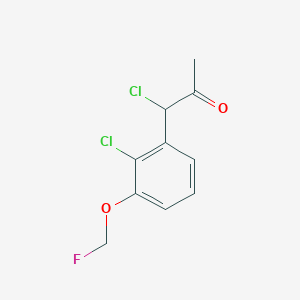
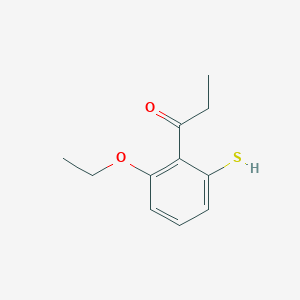
![[2-Chloro-6-(2,3,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14062387.png)
